In Vitro Antifungal Potency: Antifungal Agent 82 Exhibits 4.9-Fold Greater Activity Than the Commercial SDHI Boscalid Against Valsa Mali
In a direct head-to-head in vitro mycelial growth inhibition assay, Antifungal agent 82 (compound G34) demonstrated significantly superior potency compared to the commercial SDHI boscalid against the plant pathogen Valsa mali. The median effective concentration (EC50) for Antifungal agent 82 was determined to be 0.57 mg/L, whereas boscalid exhibited an EC50 of 2.80 mg/L [1]. This represents a quantified 4.9-fold improvement in potency.
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | 0.57 mg/L |
| Comparator Or Baseline | Boscalid: 2.80 mg/L |
| Quantified Difference | 4.9-fold greater potency |
| Conditions | Mycelial growth inhibition assay against Valsa mali; concentration-response curves; 4-5 days incubation. |
Why This Matters
For researchers developing SDHI fungicides or studying Valsa mali, this data quantifies a clear potency advantage over a widely used commercial benchmark, justifying its selection as a lead compound or positive control.
- [1] Cheng, X., Xu, Z., Cui, H., Zhang, Z., Chen, W., Wang, F., Li, S., Liu, Q., Wang, D., Lv, X., & Chang, X. (2023). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(44), 16315-16326. https://doi.org/10.1021/acs.jafc.3c04355 View Source
